Cas no 14682-46-3 (Azuleno[6,5-b]furan-2(3H)-one,7-(acetyloxy)-3a,4,4a,5,6,7,7a,9a-octahydro-5-hydroxy-5,8-dimethyl-3-methylene-,(3aR,4aR,5R,7S,7aS,9aS)-)

Azuleno[6,5-b]furan-2(3H)-one,7-(acetyloxy)-3a,4,4a,5,6,7,7a,9a-octahydro-5-hydroxy-5,8-dimethyl-3-methylene-,(3aR,4aR,5R,7S,7aS,9aS)- structure
14682-46-3 structure
Product Name:Azuleno[6,5-b]furan-2(3H)-one,7-(acetyloxy)-3a,4,4a,5,6,7,7a,9a-octahydro-5-hydroxy-5,8-dimethyl-3-methylene-,(3aR,4aR,5R,7S,7aS,9aS)-
Numero CAS:14682-46-3
MF:C17H22O5
MW:306.353585720062
CID:204036
PubChem ID:267247
Update Time:2025-04-19

Azuleno[6,5-b]furan-2(3H)-one,7-(acetyloxy)-3a,4,4a,5,6,7,7a,9a-octahydro-5-hydroxy-5,8-dimethyl-3-methylene-,(3aR,4aR,5R,7S,7aS,9aS)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Azuleno[6,5-b]furan-2(3H)-one,7-(acetyloxy)-3a,4,4a,5,6,7,7a,9a-octahydro-5-hydroxy-5,8-dimethyl-3-methylene-,(3aR,4aR,5R,7S,7aS,9aS)-
    • [(3aS,5aS,6S,8R,8aR,9aR)-8-hydroxy-5,8-dimethyl-1-methylidene-2-oxo-5a,6,7,8a,9,9a-hexahydro-3aH-azuleno[6,5-b]furan-6-yl] acetate
    • Azuleno[6,5-b]furan-2(3H)-one,7-(acetyloxy)-3a,4,4a,5,6,7,7a,9a-octahydro-5-hydroxy-5,8-dimeth...
    • Azuleno[6,5-b]furan-2(3H)-one,7-(acetyloxy)-3a,4,4a,5,6,7,7a,9a-octahydro-5-hydroxy-5,8-dimethyl-3-methylene-,(3aR,4aR,5R,7S,
    • (3ar,4ar,5r,7s,7as,9as)-5-hydroxy-5,8-dimethyl-3-methylidene-2-oxo-2,3,3a,4,4a,5,6,7,7a,9a-decahydroazuleno[6,5-b]furan-7-yl acetate
    • AC1L6HT1
    • AC1Q69U4
    • AR-1A3937
    • CHEMBL490386
    • CTK4C5127
    • Cyaillardin
    • GAILLARDIN
    • KST-1A1489
    • NSC106394
    • Pleniradinacetat
    • Pleniradin-acetat
    • (3aR)-7α-Acetoxy-3aα,4,4aα,5,6,7,7aβ,9aβ-octahydro-5α-hydroxy-5,8-dimethyl-3-methyleneazuleno[6,5-b]furan-2(3H)-one
    • NSC 106394
    • C09455
    • CHEBI:5240
    • DTXSID70295941
    • Q27106695
    • 14682-46-3
    • NSC-106394
    • Neogaillardin
    • Pleniradin acetate
    • Inchi: 1S/C17H22O5/c1-8-5-13-11(9(2)16(19)22-13)6-12-15(8)14(21-10(3)18)7-17(12,4)20/h5,11-15,20H,2,6-7H2,1,3-4H3
    • Chiave InChI: UTPGJEROJZHISI-UHFFFAOYSA-N
    • Sorrisi: CC(OC1C2C(CC3C(=C)C(=O)OC3C=C2C)C(O)(C)C1)=O

Proprietà calcolate

  • Massa esatta: 306.14676
  • Massa monoisotopica: 306.147
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 5
  • Conta atomi pesanti: 22
  • Conta legami ruotabili: 2
  • Complessità: 578
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 6
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 72.8A^2
  • XLogP3: 1.2

Proprietà sperimentali

  • Densità: 1.23
  • Punto di ebollizione: 463.1°Cat760mmHg
  • Punto di infiammabilità: 167.1°C
  • Indice di rifrazione: 1.55
  • PSA: 72.83
  • LogP: 1.75300

Azuleno[6,5-b]furan-2(3H)-one,7-(acetyloxy)-3a,4,4a,5,6,7,7a,9a-octahydro-5-hydroxy-5,8-dimethyl-3-methylene-,(3aR,4aR,5R,7S,7aS,9aS)- Letteratura correlata

Fornitori consigliati
Tiancheng Chemical (Jiangsu) Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso